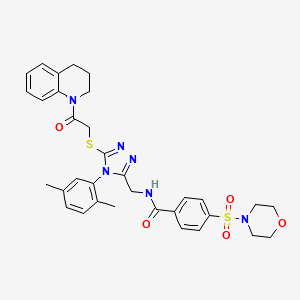
(2E)-2-(ニトロメチリデン)-1-(3-フェニルプロピル)-1,3-ジアジナン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane is a complex chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a diazinane ring substituted with a nitromethylidene group at the second position and a phenylpropyl group at the first position. This compound’s distinctive configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
科学的研究の応用
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes investigations into its use as an antimicrobial or anticancer agent.
Industry: It is explored for its potential as a catalyst in industrial chemical processes and as a component in the manufacture of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(3-phenylpropyl)-1,3-diazinane with nitromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the nitromethylidene group.
Industrial Production Methods
In an industrial setting, the production of (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane undergoes various types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitromethylidene group can yield amines or other reduced derivatives.
Substitution: The diazinane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitromethylidene group can produce nitro derivatives, while reduction can yield amines. Substitution reactions can result in a variety of functionalized diazinane derivatives.
作用機序
The mechanism by which (2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethylidene group can participate in electron transfer reactions, while the diazinane ring can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazepane: Similar structure but with a seven-membered ring.
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-oxazolidine: Contains an oxygen atom in the ring instead of nitrogen.
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-thiazolidine: Contains a sulfur atom in the ring instead of nitrogen.
Uniqueness
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane is unique due to its specific combination of a nitromethylidene group and a phenylpropyl-substituted diazinane ring
特性
IUPAC Name |
(2E)-2-(nitromethylidene)-1-(3-phenylpropyl)-1,3-diazinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-17(19)12-14-15-9-5-11-16(14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,12,15H,4-5,8-11H2/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLBHLWLFZDFP-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])N(C1)CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN/C(=C\[N+](=O)[O-])/N(C1)CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)

![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2361889.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)



